molecular formula C11H15NO2 B2658889 N-(2-(furan-3-yl)ethyl)pent-4-enamide CAS No. 1797289-91-8

N-(2-(furan-3-yl)ethyl)pent-4-enamide

Cat. No.: B2658889
CAS No.: 1797289-91-8
M. Wt: 193.246
InChI Key: MGFTVLREJONEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)ethyl)pent-4-enamide is a versatile chemical compound with potential applications in various scientific fields. It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a pent-4-enamide group, which includes a double bond and an amide functional group. This unique structure imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)ethyl)pent-4-enamide typically involves the reaction of furan derivatives with appropriate amide precursors. One common method is the condensation reaction between 2-(furan-3-yl)ethylamine and pent-4-enoic acid or its derivatives under dehydrating conditions. Catalysts such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)ethyl)pent-4-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the pent-4-enamide group can be reduced to form N-(2-(furan-3-yl)ethyl)pentanamide.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: N-(2-(furan-3-yl)ethyl)pentanamide.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

N-(2-(furan-3-yl)ethyl)pent-4-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)ethyl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The amide group may also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)pent-4-enamide: Similar structure but with the furan ring attached at the 2-position.

    N-(2-(thiophen-3-yl)ethyl)pent-4-enamide: Contains a thiophene ring instead of a furan ring.

    N-(2-(pyridin-3-yl)ethyl)pent-4-enamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(2-(furan-3-yl)ethyl)pent-4-enamide is unique due to the specific positioning of the furan ring and the presence of the pent-4-enamide group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-4-11(13)12-7-5-10-6-8-14-9-10/h2,6,8-9H,1,3-5,7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFTVLREJONEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCCC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.